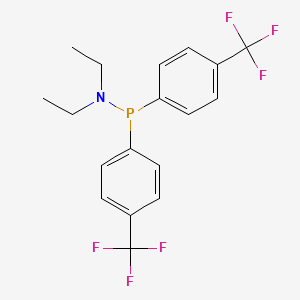
N,N-Dimethyl-2-nitrothiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-nitrothiophen-3-amine is an organic compound with the molecular formula C6H8N2O2S It is characterized by the presence of a thiophene ring substituted with a nitro group and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-2-nitrothiophen-3-amine can be synthesized through several methods. One common approach involves the nitration of 2-dimethylaminothiophene, followed by purification. The reaction typically requires a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps for the nitration reaction, followed by separation and purification stages to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-nitrothiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N,N-dimethyl-2-aminothiophen-3-amine.
Substitution: Formation of various substituted thiophenes depending on the reagents used.
Scientific Research Applications
N,N-Dimethyl-2-nitrothiophen-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-nitrothiophen-3-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions. The dimethylamine group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Nitrothiophen-3-amine: Lacks the dimethylamine group, resulting in different chemical properties and reactivity.
N,N-Dimethyl-3-nitroaniline: Contains an aniline ring instead of a thiophene ring, leading to different electronic and steric effects.
Uniqueness
N,N-Dimethyl-2-nitrothiophen-3-amine is unique due to the combination of the nitro group and the dimethylamine group on a thiophene ring. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H8N2O2S |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
N,N-dimethyl-2-nitrothiophen-3-amine |
InChI |
InChI=1S/C6H8N2O2S/c1-7(2)5-3-4-11-6(5)8(9)10/h3-4H,1-2H3 |
InChI Key |
AMGLYFBMXANSCT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(SC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(methylthio)-](/img/structure/B12336373.png)





![2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B12336404.png)




![(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12336460.png)
![Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12336468.png)

